3-(4-BENZAMIDO-2-OXO-1,2-DIHYDROPYRIMIDIN-1-YL)-2-HYDROXYPROPYL 3,4,5-TRIMETHOXYBENZOATE
Overview
Description
3-(4-Benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-hydroxypropyl 3,4,5-trimethoxybenzoate: is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzamido group, a dihydropyrimidinone ring, a hydroxypropyl chain, and a trimethoxybenzoate moiety
Scientific Research Applications
Chemistry
In chemistry, 3-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-hydroxypropyl 3,4,5-trimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural complexity allows it to interact with various biological targets, providing insights into biochemical pathways and mechanisms.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals and intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-hydroxypropyl 3,4,5-trimethoxybenzoate typically involves a multi-step process:
Formation of the Benzamido Group: The initial step involves the acylation of a suitable amine with benzoyl chloride to form the benzamido group.
Construction of the Dihydropyrimidinone Ring: This step involves the cyclization of an appropriate precursor, such as an amidine or urea derivative, under acidic or basic conditions to form the dihydropyrimidinone ring.
Attachment of the Hydroxypropyl Chain: The hydroxypropyl chain is introduced through an alkylation reaction, typically using an epoxide or a halohydrin as the alkylating agent.
Formation of the Trimethoxybenzoate Moiety: The final step involves the esterification of the hydroxypropyl intermediate with 3,4,5-trimethoxybenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl chain, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the dihydropyrimidinone ring or the benzamido group, potentially forming alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-hydroxypropyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-hydroxypropyl benzoate
- 3-(4-Benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-hydroxypropyl 4-methoxybenzoate
- 3-(4-Benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-hydroxypropyl 3,4-dimethoxybenzoate
Uniqueness
The uniqueness of 3-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-hydroxypropyl 3,4,5-trimethoxybenzoate lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trimethoxybenzoate moiety, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-(4-benzamido-2-oxopyrimidin-1-yl)-2-hydroxypropyl] 3,4,5-trimethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O8/c1-32-18-11-16(12-19(33-2)21(18)34-3)23(30)35-14-17(28)13-27-10-9-20(26-24(27)31)25-22(29)15-7-5-4-6-8-15/h4-12,17,28H,13-14H2,1-3H3,(H,25,26,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNQWNVZQGUTKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(CN2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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